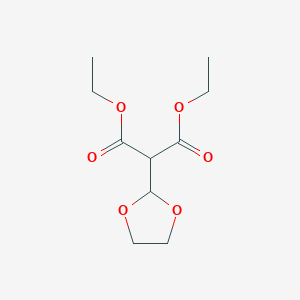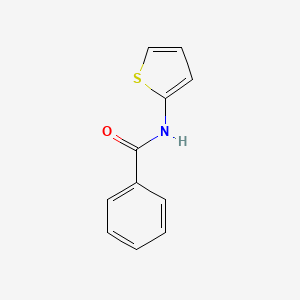![molecular formula C5H4N6O2S2 B14003440 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione CAS No. 4956-10-9](/img/structure/B14003440.png)
6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that features both thiadiazole and triazine rings. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Coupling of Thiadiazole and Triazine Rings: The final step involves coupling the thiadiazole and triazine rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring, converting them to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its biological activities, such as antimicrobial and anticancer properties, are being explored .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The thiadiazole and triazine rings allow it to form strong interactions with these targets, leading to inhibition or activation of biological pathways . For example, it may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .
相似化合物的比较
Similar Compounds
5-amino-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the triazine ring.
2H-1,2,4-triazine-3,5-dione: Contains the triazine ring but lacks the thiadiazole ring.
Uniqueness
The combination of thiadiazole and triazine rings in 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione provides a unique structural framework that allows for diverse biological activities and interactions with various molecular targets. This dual-ring structure is not commonly found in other compounds, making it a unique and valuable molecule in scientific research .
属性
CAS 编号 |
4956-10-9 |
|---|---|
分子式 |
C5H4N6O2S2 |
分子量 |
244.3 g/mol |
IUPAC 名称 |
6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H4N6O2S2/c6-3-9-11-5(15-3)14-2-1(12)7-4(13)10-8-2/h(H2,6,9)(H2,7,10,12,13) |
InChI 键 |
IADRJYDWFZNNPS-UHFFFAOYSA-N |
规范 SMILES |
C1(=O)C(=NNC(=O)N1)SC2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)


![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)


![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

